![molecular formula C9H13BrO B3362764 3-(Bromoethynyl)-1-hepten-3-ol CAS No. 100860-63-7](/img/structure/B3362764.png)
3-(Bromoethynyl)-1-hepten-3-ol
Overview
Description
3-(Bromoethynyl)-1-hepten-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BE-3 and is a derivative of 1-hepten-3-ol. BE-3 has been found to possess unique biochemical and physiological properties that make it an attractive candidate for use in various scientific studies. In
Scientific Research Applications
BE-3 has been found to have various scientific research applications. It has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. BE-3 has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, BE-3 has been studied for its potential use as a tool for studying the mechanism of action of certain enzymes.
Mechanism of Action
The mechanism of action of BE-3 is not fully understood. However, it has been suggested that BE-3 may inhibit the activity of certain enzymes by binding to their active sites. This inhibition may result in the suppression of various biochemical pathways, leading to the observed physiological effects of BE-3.
Biochemical and Physiological Effects:
BE-3 has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, BE-3 has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. BE-3 has also been found to have anti-inflammatory effects, reducing inflammation in various tissues.
Advantages and Limitations for Lab Experiments
The advantages of using BE-3 in lab experiments include its simple synthesis method, its unique biochemical and physiological properties, and its potential applications in various fields of scientific research. However, there are also limitations to the use of BE-3 in lab experiments. One limitation is that the mechanism of action of BE-3 is not fully understood, making it difficult to predict its effects in certain experimental settings. Additionally, BE-3 may have off-target effects, leading to unintended physiological effects.
Future Directions
There are several future directions for the study of BE-3. One direction is to further investigate its potential use as an anticancer agent. Another direction is to explore its potential use in the treatment of neurological disorders. Additionally, further studies are needed to understand the mechanism of action of BE-3 and its potential off-target effects. Overall, the study of BE-3 has the potential to lead to significant advancements in various fields of scientific research.
properties
IUPAC Name |
3-(2-bromoethynyl)hept-1-en-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-3-5-6-9(11,4-2)7-8-10/h4,11H,2-3,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDYSNVOHNGRHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=C)(C#CBr)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905815 | |
Record name | 3-(Bromoethynyl)hept-1-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromoethynyl)-1-hepten-3-ol | |
CAS RN |
100860-63-7 | |
Record name | 1-Hepten-3-ol, 3-(bromoethynyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100860637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Bromoethynyl)hept-1-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10905815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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